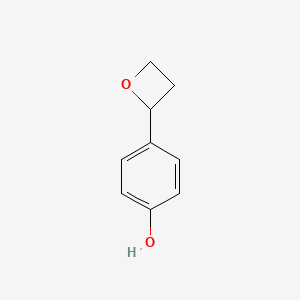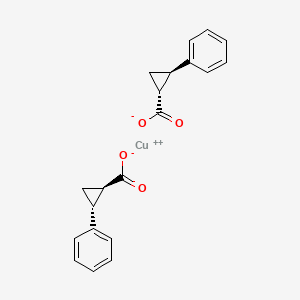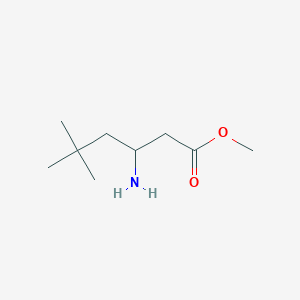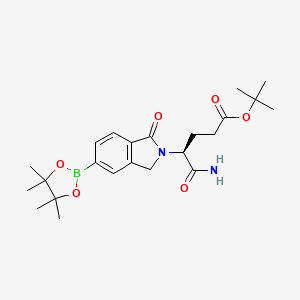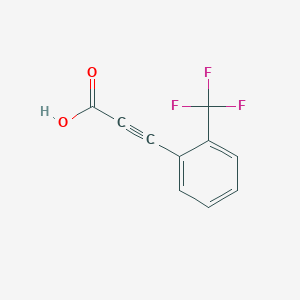
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The presence of difluoroethoxy groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,10-Phenanthroline+2,2-Difluoroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical and chemical processes. The difluoroethoxy groups enhance the compound’s solubility and reactivity, making it effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound without difluoroethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: A similar compound with methoxy groups instead of difluoroethoxy groups.
4,7-Dichloro-1,10-phenanthroline: A derivative with chloro groups.
Uniqueness
4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is unique due to the presence of difluoroethoxy groups, which enhance its chemical properties, such as solubility and reactivity. These properties make it more effective in forming stable complexes with metal ions and useful in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H12F4N2O2 |
|---|---|
Peso molecular |
340.27 g/mol |
Nombre IUPAC |
4,7-bis(2,2-difluoroethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C16H12F4N2O2/c17-13(18)7-23-11-3-5-21-15-9(11)1-2-10-12(24-8-14(19)20)4-6-22-16(10)15/h1-6,13-14H,7-8H2 |
Clave InChI |
KRGZPTDKXAXONU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)F)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


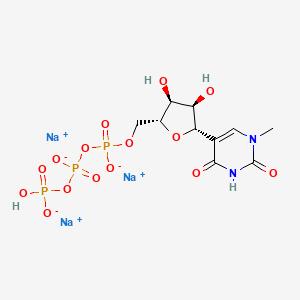

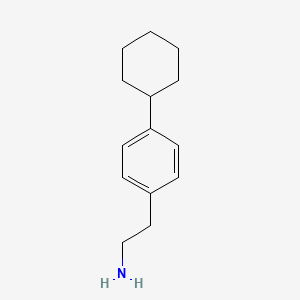


![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
